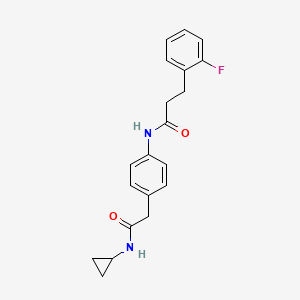
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide
カタログ番号 B2445036
CAS番号:
1448059-63-9
分子量: 340.398
InChIキー: XWUJTBIJJNTHRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide” is an amide, which is a common functional group in organic chemistry. Amides are found in many biological systems and pharmaceuticals due to their stability and versatility .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The cyclopropylamino and fluorophenyl groups suggest that specialized synthetic techniques may be required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclopropyl group, a fluorophenyl group, and an amide linkage. These functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in reactions characteristic of this functional group. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
- Cyclopropanes , such as our compound, are strained three-membered rings. They have attracted attention due to their unique reactivity and versatility. In organic synthesis, cyclopropanes serve as valuable building blocks for constructing complex molecules. Researchers use them to create novel drug candidates, agrochemicals, and functional materials .
Organic Synthesis and Medicinal Chemistry
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-4-2-1-3-15(18)7-12-19(24)22-16-8-5-14(6-9-16)13-20(25)23-17-10-11-17/h1-6,8-9,17H,7,10-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUJTBIJJNTHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2-fluorophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-amino-1H-indene-3-carbonitrile
189242-48-6
N-cyclopentyl-N'-(2,4-difluorophenyl)oxamide
898356-42-8
3-(1,3-Oxazol-5-yl)propanoic acid
1216177-66-0

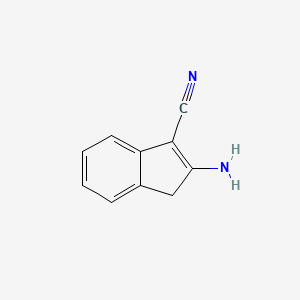

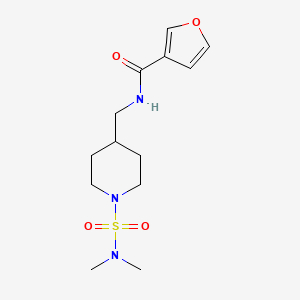

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444960.png)
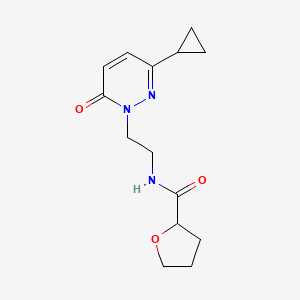
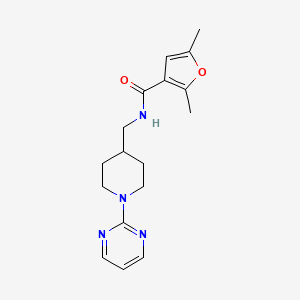

![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)

![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2444973.png)
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)